4-クロロ-3-ヒドロキシ酪酸エチル

概要

説明

Introduction

Ethyl 4-chloro-3-hydroxybutanoate is a precursor for enantiopure intermediates used in chiral drug production, such as statins. It is produced through asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, employing various biosynthesis methods including microbial and enzymatic reactions for high yield and enantioselectivity (Ye, Ouyang, & Ying, 2011).

Synthesis Analysis

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutanoate can be efficiently catalyzed by biocatalysts such as carbonyl reductases from microbial sources. Innovations in this area include the development of recombinant strains of Escherichia coli for the production of optically pure ethyl 4-chloro-3-hydroxybutanoate, highlighting the role of biotechnological advances in improving synthesis efficiency and selectivity (Yamamoto, Matsuyama, & Kobayashi, 2002).

Molecular Structure Analysis

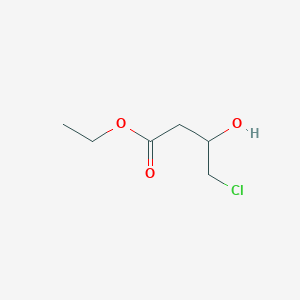

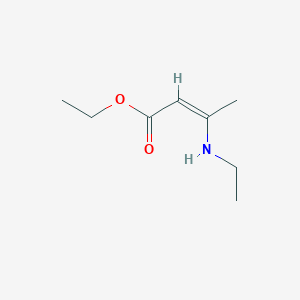

The molecular structure of ethyl 4-chloro-3-hydroxybutanoate contributes to its functionality as an intermediate in pharmaceutical synthesis. The presence of the chiral center at the 3rd carbon atom is crucial for its application in creating enantiomerically pure compounds. The structural analysis is pivotal in understanding its reactivity and the synthesis of chiral drugs (Shimizu et al., 1990).

Chemical Reactions and Properties

Ethyl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including esterification and reduction, which are significant in pharmaceutical manufacturing. Its chemical properties, such as reactivity with different reagents and conditions, facilitate the synthesis of various pharmacologically active compounds (Zhang et al., 2008).

Physical Properties Analysis

The physical properties of ethyl 4-chloro-3-hydroxybutanoate, such as boiling point, melting point, and solubility, are essential for its handling and application in industrial processes. These properties influence the conditions under which the compound is synthesized, stored, and used in further chemical reactions (Meng, Zhu, & Zhang, 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, play a crucial role in the compound's functionality as an intermediate. Understanding these properties is vital for optimizing conditions in chemical reactions and processes where ethyl 4-chloro-3-hydroxybutanoate is involved (Liu et al., 2014).

科学的研究の応用

アトルバスタチンの製造

4-クロロ-3-ヒドロキシ酪酸エチル ((S)-CHBE)は、コレステロール低下薬アトルバスタチンの側鎖合成に使用される重要なキラル中間体です . アトルバスタチンは、Lipitorという商品名で販売されており、ヒドロキシメチルグルタリルCoAレダクターゼ阻害剤です .

生合成法

(S)-CHBEの生合成には、カルボニルレダクターゼとグルコースデヒドロゲナーゼを保有する組換え大腸菌が使用されます . この方法は、低コスト、穏和な反応条件、高収率、および高レベルのエナンチオ選択性など、いくつかの利点を提供します .

4-ヒドロキシピロリドンの製造

4-クロロ-3-ヒドロキシ酪酸エチル ((S)-ECHB)は、4-ヒドロキシピロリドンなどの薬理活性化合物の合成に有用なキラルシンソンです .

L-カルニチンの製造

4-クロロ-3-ヒドロキシ酪酸エチルの®-エナンチオマーは、L-カルニチンの前駆体です . L-カルニチンは、心臓や脳の機能、筋肉の動き、その他の多くの身体的プロセスに重要です .

スラゲニンBおよびCの製造

(S)-CHBEは、スラゲニンBおよびCの合成にも使用できます .

1,4-ジヒドロピリジン型βブロッカーの製造

作用機序

Target of Action

Mode of Action

The compound is biosynthesized by a recombinant Escherichia coli harboring the carbonyl reductase and glucose dehydrogenase . The carbonyl reductase enzyme from the recombinant E. coli displays high reductase activity and excellent stereoselectivity for the reduction of ethyl 4-chloro-3-oxobutanoate (COBE) into ethyl (S)-4-chloro-3-hydroxybutanoate .

Biochemical Pathways

The biosynthesis of (S)-CHBE involves the asymmetric reduction of COBE . This process is catalyzed by carbonyl reductase enzymes, which often require cofactors such as NADH or NADPH as an electron donor . To avoid using these expensive cofactors, an efficient and cost-effective cofactor regeneration system is established, such as an enzyme-coupled system or substrate-coupled system .

Result of Action

Action Environment

The biocatalytic process for the synthesis of (S)-CHBE is optimized in an aqueous-organic solvent system . Factors such as reaction temperature, reaction pH, cosubstrate, NAD+, and cell dosage can influence the compound’s action, efficacy, and stability . For instance, the optimum reaction temperature and pH for the biotransformation of 100 mM COBE in this biphasic system were found to be 30 °C and 7.0, respectively .

将来の方向性

Ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE) is a precursor of enantiopure intermediates used for the production of chiral drugs, including the cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors (statins). The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE by biocatalysis has several positive attributes, including low cost, mild reaction conditions, high yield, and a high level of enantioselectivity .

生化学分析

Biochemical Properties

Ethyl 4-chloro-3-hydroxybutanoate plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes involved is alcohol dehydrogenase, which catalyzes the reduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutanoate. This reaction is crucial for the production of enantiomerically pure compounds used in pharmaceuticals .

Additionally, ethyl 4-chloro-3-hydroxybutanoate interacts with NADH-dependent reductases, which facilitate its conversion in various biosynthetic pathways. These interactions are characterized by high stereoselectivity and efficiency, making the compound an essential intermediate in the synthesis of chiral drugs .

Cellular Effects

Ethyl 4-chloro-3-hydroxybutanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the expression of genes involved in lipid metabolism, thereby impacting cholesterol synthesis and regulation. This compound also modulates cell signaling pathways related to oxidative stress and inflammation, which are critical in the development of cardiovascular diseases .

Molecular Mechanism

At the molecular level, ethyl 4-chloro-3-hydroxybutanoate exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for alcohol dehydrogenase, facilitating the reduction of carbonyl groups to hydroxyl groups. This enzymatic activity is essential for the synthesis of chiral intermediates used in drug production. Furthermore, ethyl 4-chloro-3-hydroxybutanoate can inhibit certain enzymes involved in cholesterol biosynthesis, thereby reducing cholesterol levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-chloro-3-hydroxybutanoate can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term studies have shown that ethyl 4-chloro-3-hydroxybutanoate maintains its biochemical activity for extended periods, making it suitable for use in various experimental setups. Its stability can be influenced by factors such as light exposure and the presence of oxidizing agents .

Dosage Effects in Animal Models

The effects of ethyl 4-chloro-3-hydroxybutanoate in animal models are dose-dependent. At low doses, the compound has been shown to effectively reduce cholesterol levels without causing significant adverse effects. At higher doses, it may exhibit toxicity, leading to liver damage and other adverse outcomes. Studies have identified a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity .

Metabolic Pathways

Ethyl 4-chloro-3-hydroxybutanoate is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as alcohol dehydrogenase and NADH-dependent reductases, facilitating its conversion to other metabolites. These interactions are crucial for maintaining metabolic flux and ensuring the efficient synthesis of chiral intermediates. Additionally, ethyl 4-chloro-3-hydroxybutanoate can influence the levels of various metabolites, thereby impacting overall metabolic homeostasis .

特性

IUPAC Name |

ethyl 4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNMXDBJKCCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402594 | |

| Record name | ethyl 4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10488-69-4 | |

| Record name | Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10488-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloro-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

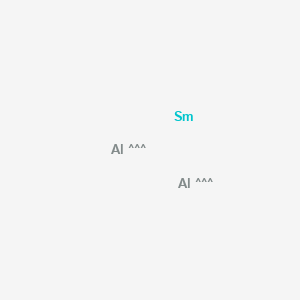

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)

![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)

![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)